Pyrazine, tetrachloro-

Molecular Switches Surface Science Organic Electronics

Pyrazine, tetrachloro- (2,3,5,6-tetrachloropyrazine; C₄Cl₄N₂; MW 217.87 g·mol⁻¹) is a perchlorinated six-membered diazine heterocycle possessing a calculated log P of 3.62 and zero rotatable bonds. The four symmetrically arranged chlorine atoms create an electron-deficient π-system that serves as a versatile electrophilic platform for sequential or exhaustive nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling chemistry.

Molecular Formula C4Cl4N2
Molecular Weight 217.9 g/mol
CAS No. 13484-50-9
Cat. No. B1596362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine, tetrachloro-
CAS13484-50-9
Molecular FormulaC4Cl4N2
Molecular Weight217.9 g/mol
Structural Identifiers
SMILESC1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl
InChIInChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1
InChIKeyOSISQXHQGOYLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachloropyrazine (CAS 13484-50-9): Core Reference Data for Laboratory Procurement and Research Sourcing


Pyrazine, tetrachloro- (2,3,5,6-tetrachloropyrazine; C₄Cl₄N₂; MW 217.87 g·mol⁻¹) is a perchlorinated six-membered diazine heterocycle possessing a calculated log P of 3.62 and zero rotatable bonds [1]. The four symmetrically arranged chlorine atoms create an electron-deficient π-system that serves as a versatile electrophilic platform for sequential or exhaustive nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling chemistry [2]. Unlike partially halogenated pyrazine congeners, the fully substituted tetrachloropyrazine offers four chemically equivalent reactive sites, making it a unique tetrafunctional building block for constructing highly substituted pyrazine libraries in medicinal chemistry, agrochemical discovery, and materials science [3].

Why Tetrachloropyrazine Cannot Be Casually Replaced by Other Halogenated Pyrazines or Diazines in Synthetic Protocols


Substituting tetrachloropyrazine with analogs such as tetrafluoropyrazine or tetrachloropyridazine introduces fundamental changes in reactivity, regioselectivity, and product profiles that can derail established synthetic routes. Tetrafluoropyrazine is significantly more electrophilic, leading to different reaction rates and potential over-substitution, while its C–F bonds are far less labile in cross-coupling, rendering palladium-catalyzed tetrafold functionalization far less efficient than with C–Cl bonds [1]. Tetrachloropyridazine (a 1,2-diazine isomer) exhibits divergent regioselectivity in nucleophilic substitution, with attack occurring selectively at the 4-position rather than the symmetric pattern observed for tetrachloropyrazine [2]. Even within the pyrazine family, partially chlorinated analogs (e.g., dichloropyrazines) lack the full tetrafunctional symmetry that enables one-step construction of tetraarylated or tetraalkynylated products [3]. These differences are not trivial; they directly impact yield, product purity, and the structural diversity accessible from a given precursor.

Quantitative Differentiation of Tetrachloropyrazine Against Its Closest Structural Analogs and In-Class Competitors


Bistable Adsorption with Two Equally Stable States on Pt(111): Tetrachloropyrazine vs. Pyrazine (C₄N₂H₄)

First-principles DFT calculations reveal that tetrachloropyrazine (C₄N₂Cl₄) on Pt(111) possesses two equally stable adsorption states—a chemisorbed 'on' state and a physisorbed 'off' state—with a moderate, conceivably reversible barrier between them. In stark contrast, unsubstituted pyrazine (C₄N₂H₄) on Pt(111) exhibits only a single potential minimum, providing no bistable character [1]. This differential behavior originates from the interplay of chlorine substituent effects: the 'on' state adsorption energy decreases with fewer carbon atoms, while the 'off' state energy increases with more chlorine atoms, placing C₄N₂Cl₄ at the unique crossover point where both states are comparably stable [2].

Molecular Switches Surface Science Organic Electronics DFT Calculations

Excited Triplet State Fine Structure: Tetrachloropyrazine vs. 1,2,4,5-Tetrachlorobenzene in Single-Crystal Matrices

Optically detected nuclear quadrupole resonance (ODNQR) spectroscopy at low temperature reveals that tetrachloropyrazine (TCP) displays a distinctly different excited triplet state symmetry and fine structure compared to its carbocyclic analog 1,2,4,5-tetrachlorobenzene (TCB) when both are diluted in durene single crystals. The zero-field splitting parameters are D = 4.192 GHz and E = 0.591 GHz for TCP, versus D = 4.555 GHz and E = 0.872 GHz for TCB [1]. Additionally, TCP exhibits a 12° rotation of the in-plane spin axes relative to the ground-state symmetry axes—a feature absent in TCB—indicating a fundamentally different distortion of the ππ* triplet state induced by the nitrogen atoms in the heterocyclic ring .

Photophysics ODNQR Spectroscopy Triplet State Single-Crystal Studies

Nucleophilic Substitution Regioselectivity: Tetrachloropyrazine vs. Tetrachloropyridazine

In nucleophilic aromatic substitution with aliphatic amines, tetrachloropyrazine and tetrachloropyridazine exhibit fundamentally different regiochemical outcomes. Tetrachloropyridazine reacts with primary and secondary aliphatic amines to afford products arising exclusively from chlorine displacement at the 4-position (adjacent to a single ring nitrogen) in all cases examined [1]. In contrast, substitution in tetrachloropyrazine—where all four positions are equivalent due to the symmetrical 1,4-diazine arrangement—yields products by attack at any of the four identical chlorine-bearing carbons. Further substitution into trichloropyrazines preferentially occurs ortho to an existing substituent in the absence of dominating steric effects [2]. This difference means tetrachloropyrazine provides predictable, uniform access to any substitution pattern, whereas tetrachloropyridazine inherently directs the first substitution to a specific position.

SNAr Chemistry Regioselectivity Heterocyclic Chemistry Synthetic Methodology

Sonogashira Tetraalkynylation: Fluorescence Quantum Yields of Tetrachloropyrazine-Derived Products vs. Tetraalkynylpyridines and Benzenes

Tetrafold Sonogashira coupling of tetrachloropyrazine provides tetraalkynylpyrazines in a single synthetic step. Photophysical characterization of these products reveals fluorescence quantum yields (ΦF) reaching up to 0.85 [1]. These values were directly compared with previously reported data for analogous tetraalkynylpyridines and tetraalkynylbenzenes, with the pyrazine-based systems proving superior in fluorescence performance . This enhancement is attributed to the electron-accepting character of the pyrazine core, which facilitates more efficient radiative decay pathways compared to pyridine (mono-aza) or benzene (all-carbon) analogs.

Cross-Coupling Fluorescence Photophysics Sonogashira Reaction

Suzuki–Miyaura Tetrafold Arylation Efficiency: Tetrachloropyrazine vs. Prior Tetraarylpyrazine Synthetic Methods

The first reported tetrafold Suzuki–Miyaura reaction of tetrachloropyrazine with phenylboronic acid, using Pd(PPh₃)₄ (5 mol %) in toluene with K₃PO₄, afforded tetraphenylpyrazine in 83% isolated yield [1]. Under optimized conditions employing Pd(OAc)₂/P(Cy)₃ with a catalyst loading of only 0.25 mol %, a broad range of tetraarylpyrazines was obtained in good to quantitative yields [2]. This catalytic efficiency stands in contrast to earlier multi-step syntheses of tetraarylpyrazines that relied on condensation of α-hydroxyketones, cyclization of N,N′-dibenzylidene derivatives, or dimerization of azirines—routes that suffered from limited starting material availability, low overall yields, or the requirement for high-pressure conditions [3].

Palladium Catalysis Suzuki–Miyaura Coupling Tetraarylpyrazines Synthetic Methodology

Validated Application Scenarios Where Tetrachloropyrazine (CAS 13484-50-9) Provides Measurable Advantage


Molecular-Scale Bistable Switches for Surface-Mounted Data Storage and Organic Electronics

Tetrachloropyrazine is uniquely capable of forming two equally stable adsorption states on Pt(111) with a reversible barrier, a bistable behavior not exhibited by pyrazine or other simple benzene derivatives studied on the same surface. This property, validated by DFT calculations and predicted to be functional up to ~40–50 K, makes tetrachloropyrazine the compound of choice for research programs developing molecular-scale memory elements or switchable organic/inorganic interfaces where readout can be accomplished via work function changes or X-ray standing wave coherent fraction measurements [1].

One-Step Synthesis of Tetraarylpyrazine Libraries via Palladium-Catalyzed Cross-Coupling

Research groups requiring rapid access to diverse, symmetrical tetraarylpyrazine libraries for drug discovery screening or materials programs should prioritize tetrachloropyrazine. The demonstrated tetrafold Suzuki–Miyaura protocol achieves high yields (83% to quantitative) with catalyst loadings as low as 0.25 mol %, dramatically outperforming earlier condensation-based multi-step routes in both efficiency and substrate scope. The commercial availability of tetrachloropyrazine further streamlines procurement for high-throughput synthesis workflows [2].

High-Quantum-Yield Fluorescent Probes and Emissive Materials via Tetraalkynylation

Tetrachloropyrazine-derived tetraalkynylpyrazines achieve fluorescence quantum yields reaching 0.85, outperforming analogous compounds built on pyridine or benzene cores. For laboratories developing fluorescent sensors, bioimaging probes, or organic light-emitting materials, selecting tetrachloropyrazine as the synthetic starting point directly enables access to this superior photophysical performance in a single-step Sonogashira coupling [3].

Structure–Property Studies of Heterocyclic Triplet States for Phosphorescent Materials

The well-characterized excited triplet state of tetrachloropyrazine—with precisely measured zero-field splitting parameters (D = 4.192 GHz, E = 0.591 GHz) and a documented 12° spin-axis rotation relative to the ground-state framework—provides a benchmark heterocyclic triplet system that is clearly differentiated from carbocyclic analogs such as tetrachlorobenzene (D = 4.555 GHz, E = 0.872 GHz). Researchers investigating spin-dependent phenomena or designing phosphorescent metal-organic complexes can leverage these quantitative spectroscopic signatures for rational materials design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazine, tetrachloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.